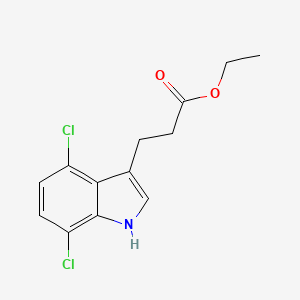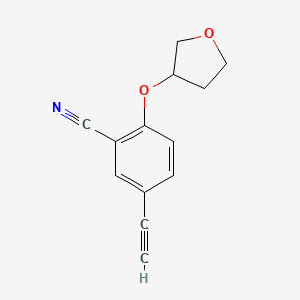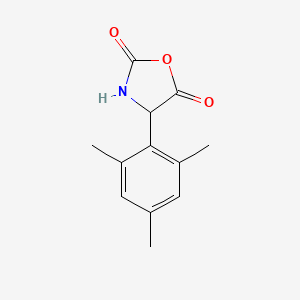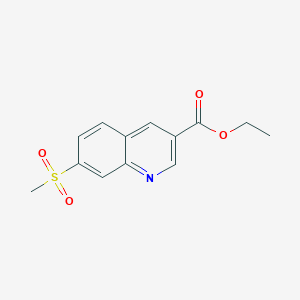
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the reaction of aniline with a carbonyl compound such as acetaldehyde.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its biological activity, including its effects on various cellular pathways and its potential as a pharmacological tool.
Chemical Research: It serves as a precursor in the synthesis of more complex quinoline derivatives, aiding in the exploration of new chemical reactions and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-(Methanesulfonyl)quinoline-3-carboxylate
- Ethyl 7-(Ethylsulfonyl)quinoline-3-carboxylate
- Ethyl 7-(Phenylsulfonyl)quinoline-3-carboxylate
Uniqueness
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H13NO4S |
|---|---|
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
ethyl 7-methylsulfonylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-13(15)10-6-9-4-5-11(19(2,16)17)7-12(9)14-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
SSGYDRYAUANHSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


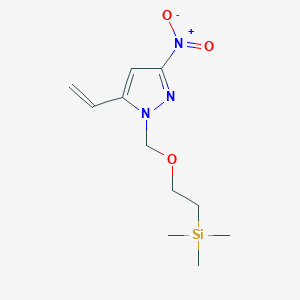

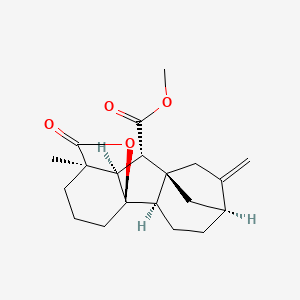


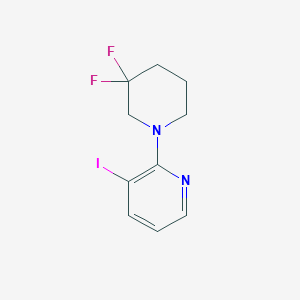
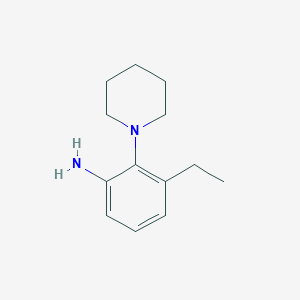


![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
